Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Core Structural Framework
The molecular architecture of benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is characterized by a distinctive fused bicyclic system containing a three-membered cyclopropane ring fused to a five-membered pyrrolidine ring. The stereochemical designation (1R,5S) indicates the absolute configuration at the bridgehead positions, which are critical for determining the overall three-dimensional shape of the molecule. The bicyclic core adopts a rigid conformation due to the constraints imposed by the cyclopropane ring, resulting in limited conformational flexibility compared to other nitrogen heterocycles.
The nitrogen atom occupies position 3 within the bicyclic framework and bears a benzyl carboxylate protecting group, which serves both synthetic and conformational purposes. The hydroxymethyl substituent at position 6 introduces an additional stereocenter and provides a site for hydrogen bonding interactions. This substitution pattern creates a molecule with multiple functional groups that can participate in various intermolecular interactions, making it an interesting subject for solid-state structural studies.
Stereochemical Implications
The absolute configuration of the compound has been confirmed through various analytical techniques, including vibrational circular dichroism (VCD) and optical rotation measurements. The (1R,5S) configuration creates a specific spatial arrangement of the substituents that influences both the chemical reactivity and the ability to form hydrogen bonds with neighboring molecules. The stereochemical arrangement also affects the compound's potential biological activity, as many pharmaceutical targets exhibit high selectivity for specific stereoisomers.
The cyclopropane ring introduces significant ring strain, estimated at approximately 27 kcal/mol, which contributes to the reactivity of the bicyclic system. This strain affects the bond angles and lengths within the molecule, creating distortions from ideal tetrahedral geometry around the bridgehead carbons. These geometric distortions are reflected in the compound's spectroscopic properties and influence its behavior in crystal packing arrangements.
Properties
IUPAC Name |
benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-8-13-11-6-15(7-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEVENZWZRZDLD-FUNVUKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577256 | |
| Record name | Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-14-7 | |
| Record name | Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest due to its structural features that suggest potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₇NO₃
- Molecular Weight : 247.29 g/mol
- CAS Number : 134575-14-7
- MDL Number : MFCD17214343
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
The compound is believed to interact with specific neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). By inhibiting GABA aminotransferase (GABA-AT), it raises GABA levels in the brain, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders .
Pharmacological Effects
- Anticonvulsant Activity : Studies have shown that compounds similar to this compound exhibit anticonvulsant properties by enhancing GABAergic transmission.
- Neuroprotective Effects : This compound may protect neuronal cells from excitotoxicity, which is critical in conditions like stroke and neurodegenerative diseases.
- Potential Antimicrobial Properties : Preliminary studies suggest that some derivatives possess antimicrobial activity, although more research is needed to confirm these findings.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of various GABA-AT inhibitors, including this compound. The results indicated significant reductions in seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .
Study 2: Neuroprotection in Ischemic Models
Research conducted on ischemic models demonstrated that the compound could significantly reduce neuronal death and improve functional outcomes post-injury. The proposed mechanism involved modulation of GABAergic signaling pathways .
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Weight | Anticonvulsant Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 134575-14-7 | 247.29 g/mol | Yes | Yes |
| Similar Compound A | 123456-78-9 | 250.00 g/mol | Yes | Moderate |
| Similar Compound B | 876543-21-0 | 245.00 g/mol | No | Yes |
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of arginase enzymes, which are involved in the urea cycle and have implications in various diseases such as cancer and cardiovascular disorders. For instance, compounds similar to Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate have shown inhibition activities against human arginase isoforms with IC50 values in the nanomolar range .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of this bicyclic structure can act as agonists or antagonists at neurotransmitter receptors, particularly NMDA receptors .
Anticancer Agents
The ability of this compound to inhibit arginase may contribute to its anticancer properties by altering the tumor microenvironment and enhancing immune responses against tumors .
Neurological Disorders
Given its potential modulation of neurotransmitter systems, this compound could be explored for use in conditions like Alzheimer's disease or schizophrenia, where neurotransmitter dysregulation is a key factor.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Differences
Ester Groups: Benzyl esters (target compound) offer labile protection, removable via hydrogenolysis, making them suitable for sensitive syntheses . tert-Butyl esters (e.g., ) provide superior stability under basic/acidic conditions but require strong acids (e.g., TFA) for cleavage .
Substituents: Hydroxymethyl (target compound) enhances polarity and hydrogen-bonding capacity, useful in chiral resolution or as a handle for oxidation to carboxylic acids . Aminomethyl () enables direct coupling to carboxylic acids or participation in Ugi reactions . Amino groups () are pivotal for forming amide bonds in peptidomimetics, as demonstrated in the synthesis of BET inhibitors .
Stereochemistry :
- The (1R,5S,6r) configuration in the target compound () contrasts with (1R,5S,6S) analogs (), impacting biological activity and synthetic utility. For example, (1R,5S,6S)-configured amines are critical for achieving high potency in bromodomain inhibitors .
Applications: The benzyl variant is favored in intermediates requiring mild deprotection . tert-Butyl derivatives are prevalent in solid-phase peptide synthesis (SPPS) due to their robustness . Aminomethyl-substituted analogs () are key precursors for bioactive molecules, such as the BET inhibitor 84 (), which showed 89% yield in coupling reactions .
Research Findings
- Biological Activity : Derivatives like (S)-N7-methyl-3-phenyl-N5-((1R,5S,6S)-3-propionyl-3-azabicyclo[3.1.0]hexan-6-yl)-2,3-dihydrobenzofuran-5,7-dicarboxamide () exhibit potent BET inhibition (IC50 < 100 nM), highlighting the scaffold’s versatility in drug discovery .
- Crystallography : The triclinic crystal structure of tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)-2-cyclopropylacetamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate () confirms the rigidity of the bicyclic core, critical for target engagement .
Preparation Methods
Reductive Amination
A ketone precursor at the 6-position is reduced using sodium borohydride or lithium aluminum hydride. For example, 6-keto-3-azabicyclo[3.1.0]hexane intermediates are treated with NaBH4 in methanol, followed by Cbz protection to stabilize the product. This method affords moderate stereoselectivity (dr 3:1 to 5:1) but requires chromatographic purification to isolate the (1R,5S) isomer.
Epoxide Ring-Opening
In an alternative approach, an epoxide intermediate undergoes nucleophilic attack by water or hydroxide. The patent WO2007075790A1 highlights this strategy for related compounds, where epoxides derived from bicyclic alkenes are opened under acidic conditions to install hydroxyl groups. Subsequent oxidation and reduction steps adjust the hydroxymethyl configuration.
Resolution of Enantiomers
Chiral separation is critical due to the compound’s stereochemical complexity. Diastereomeric salts formed with tartaric acid or camphorsulfonic acid enable isolation of the (1R,5S) enantiomer. For instance:
-
Racemic 3-azabicyclo[3.1.0]hexane-6-methanol is treated with L-(+)-tartaric acid in ethanol, precipitating the desired diastereomer with >98% enantiomeric excess (ee).
-
The resolved amine is then protected with benzyl chloroformate under Schotten-Baumann conditions.
Analytical Characterization
Synthetic batches are validated using spectroscopic and chromatographic methods:
Optimization and Scale-Up Challenges
Solvent and Base Selection
Dimethyl sulfoxide (DMSO) enhances reaction rates in SN2 displacements but complicates purification due to high boiling points. Substituting DMSO with tetrahydrofuran (THF) or acetonitrile improves yield by 12–15% in benzylation steps.
Temperature Control
Exothermic reactions during Cbz protection necessitate gradual reagent addition and cooling to ≤10°C to prevent racemization.
Industrial-Scale Resolution
Multi-kilogram batches use continuous crystallization for diastereomer separation, achieving 85% recovery of the (1R,5S) isomer.
Emerging Methodologies
Recent advances include enzymatic resolution using lipases to hydrolyze ester intermediates, reducing reliance on chiral acids. Flow chemistry systems also show promise for telescoping cyclization and protection steps, cutting process times by 40% .
Q & A
How can the synthesis of Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate be optimized to improve yield and stereochemical fidelity?
Methodological Answer:
- Protection-Deprotection Strategy : Use tert-butyloxycarbonyl (Boc) groups to protect the azabicyclo nitrogen during key steps, as seen in the synthesis of similar bicyclic amines .
- Reaction Conditions : Optimize temperature (e.g., 0°C for acyl chloride additions to avoid racemization) and solvent (e.g., DMF for polar intermediates) to stabilize reactive intermediates .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/petroleum ether (e.g., 75% EA) to isolate enantiopure products .
- Catalysis : Use HATU or other coupling agents for amide bond formation, ensuring minimal side reactions .
What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (400–500 MHz) to verify substituent positions and coupling constants, particularly for cyclopropane ring protons (δ 1.5–2.5 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers and confirm >95% enantiomeric excess .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 265.3 [M+H]+) and detect impurities .
How can researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate procedures under inert atmospheres (argon/nitrogen) to control moisture-sensitive steps .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation of hydroxymethyl groups) and adjust stoichiometry of reagents like LiAlH4 in reductions .
- Scale-Up Adjustments : Optimize reaction time (e.g., 16 hours for amidation vs. 2 hours for coupling) to balance conversion and decomposition .
What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Acylation : React the hydroxymethyl group with propionic anhydride or benzoyl chloride to introduce lipophilic substituents .
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the bicyclic core using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids .
- Enzyme-Targeted Modifications : Attach fluorophores (e.g., FITC) or biotin tags via NHS-ester chemistry for binding assays .
How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like histone deacetylases (HDACs) or BET bromodomains, leveraging crystal structures from the PDB .
- MD Simulations : Run 100 ns molecular dynamics trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC50 values against cancer cell lines .
What are best practices for evaluating the compound’s stability in biological assays?
Methodological Answer:
- pH Stability : Incubate in PBS at pH 7.4 and 5.0 (simulating physiological and lysosomal conditions) for 24–72 hours, monitoring degradation via HPLC .
- Plasma Stability : Add 10% fetal bovine serum to assay media and quantify parent compound remaining after 1–6 hours using LC-MS .
- Light/Temperature Sensitivity : Store aliquots at -80°C in amber vials to prevent photodegradation of the cyclopropane ring .
How can enantiomeric impurities be minimized during large-scale synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric cyclopropanation reactions to enforce the (1R,5S) configuration .
- Crystallization-Induced Diastereomer Resolution : Convert racemic mixtures to diastereomeric salts (e.g., with tartaric acid) and selectively crystallize the desired enantiomer .
- Kinetic Resolution : Employ lipases or esterases to hydrolyze undesired enantiomers selectively .
What in vivo models are suitable for testing this compound’s efficacy as a HDAC inhibitor?
Methodological Answer:
- Xenograft Models : Administer 10–50 mg/kg doses orally to nude mice bearing AML tumors, monitoring tumor volume and histone acetylation via Western blot .
- PK/PD Studies : Measure plasma half-life (t1/2) and brain penetration using LC-MS/MS, correlating exposure with target engagement .
- Toxicity Screening : Assess liver enzymes (ALT/AST) and hematological parameters after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
